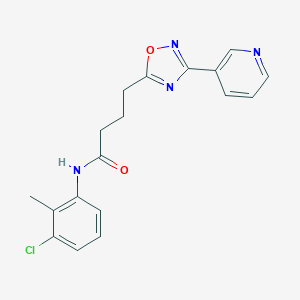![molecular formula C18H13BrN6OS B277178 2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and has been synthesized by several methods.
Mechanism of Action
The mechanism of action of BPTA is not fully understood. However, it is believed that BPTA inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer cell growth. BPTA may also activate certain signaling pathways that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTA has been shown to have several biochemical and physiological effects. In cancer cells, BPTA induces apoptosis and inhibits cell growth. In neurons, BPTA protects against oxidative stress and inflammation. In cardiovascular disease, BPTA reduces the risk of atherosclerosis and hypertension by inhibiting inflammation and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
BPTA has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, BPTA also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of BPTA. One direction is to further investigate its potential applications in cancer research, neuroprotection, and cardiovascular disease. Another direction is to study the mechanism of action of BPTA in more detail. Additionally, researchers can explore the potential of BPTA as a drug candidate and develop new analogs of BPTA with improved properties.
Synthesis Methods
BPTA can be synthesized by several methods, including the reaction of 4-bromobenzyl bromide with sodium azide followed by the reaction of the resulting compound with 2-aminothiazole and acetic anhydride. Another method involves the reaction of 4-bromobenzyl bromide with sodium azide followed by the reaction of the resulting compound with 2-amino-4-phenylthiazole and acetic anhydride. Both methods result in the formation of BPTA with high yields.
Scientific Research Applications
BPTA has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, BPTA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, BPTA has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular disease, BPTA has been shown to reduce the risk of atherosclerosis and hypertension.
properties
Molecular Formula |
C18H13BrN6OS |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13BrN6OS/c19-14-8-6-13(7-9-14)17-22-23-24-25(17)10-16(26)21-18-20-15(11-27-18)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,26) |
InChI Key |
SNLYWFILZLZNBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)